N-棕榈酰苯丙氨酸

描述

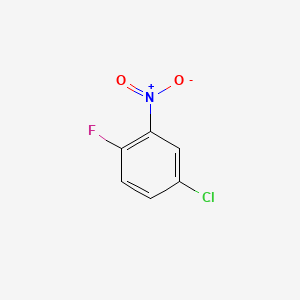

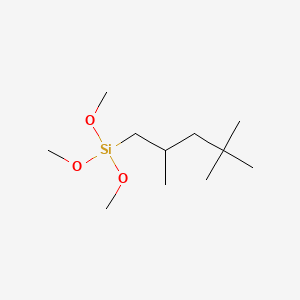

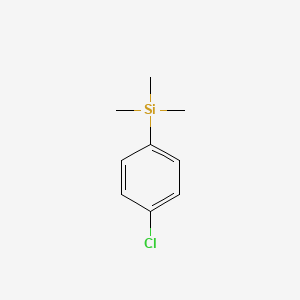

N-palmitoyl phenylalanine belongs to the class of compounds known as N-acylamides . These are molecules characterized by a fatty acyl group linked to a primary amine by an amide bond . More specifically, it is a Palmitic acid amide of Phenylalanine . The molecular formula is C25H41NO3 .

Synthesis Analysis

N-palmitoyl L-alanine derived organogels were developed and evaluated in terms of morphology, thermal properties, and in vivo performance . The acid derivative (N-palmitoyl L-alanine; PA) was superior to ester derivatives . The chosen formula (PA/safflower oil 10% w/v) was successful in forming an in situ gel of granisetron when subcutaneously injected in rats .Molecular Structure Analysis

The molecular formula of N-palmitoyl-L-phenylalanine is C25H41NO3 . Its average mass is 403.598 Da and its monoisotopic mass is 403.308655 Da .Physical And Chemical Properties Analysis

N-palmitoyl-L-phenylalanine has an average mass of 403.598 Da and a monoisotopic mass of 403.308655 Da .科学研究应用

酶抑制

N-棕榈酰苯丙氨酸已被研究其在抑制酶中的作用,特别是在病毒感染的背景下。研究表明,包括N-棕榈酰在内的某些N-酰化衍生物对Moloney白血病病毒逆转录酶的DNA合成具有抑制作用。这表明在抗病毒疗法中可能有应用(Hawtrey et al., 2008)。

抗微生物活性

该化合物已被检验其抗微生物特性,特别是对抗革兰氏阳性食源性病原体。发现芳香族氨基酸的衍生物,包括苯丙氨酸,在抑制这些病原体方面最为活跃。这指向在食品保鲜和安全方面可能的应用(McKellar et al., 1992)。

植物代谢途径

在植物科学领域,从中衍生N-棕榈酰苯丙氨酸的苯丙氨酸在植物的初级和次级代谢中起着关键作用。它作为各种对植物生长、发育和抗压力防御至关重要的植物化合物的前体。这突显了它在农业和植物学研究中的重要性(Pascual et al., 2016)。

表面活性剂特性

研究还关注N-棕榈酰氨基酸表面活性剂在水溶液中的自组装特性,包括来自苯丙氨酸的衍生物。这些特性对材料科学中的应用至关重要,特别是在微米级聚集体的形成及其在纳米技术中的潜在应用(Gerova et al., 2008)。

微生物系统中的生产增强

N-棕榈酰苯丙氨酸在增强微生物系统中L-苯丙氨酸生产方面具有相关性。了解其在代谢途径中的作用可以帮助优化这种必需氨基酸的生产,这在食品和药用领域都有应用(Ding et al., 2016)。

对人类健康的作用

虽然与N-棕榈酰苯丙氨酸没有直接关联,但对苯丙氨酸及其在人类中的代谢的研究为酚丙酮尿症和糖尿病等疾病提供了洞察,表明了对苯丙氨酸衍生物理解的更广泛背景(Mitchell et al., 2011; Qiu et al., 2016)。

作用机制

While the specific mechanism of action for N-palmitoyl phenylalanine is not well-documented, related compounds such as palmitoylethanolamide have been studied extensively. Palmitoylethanolamide has been shown to exert a variety of biological effects, some related to chronic inflammation and pain . It is proposed to act through a nuclear receptor, exerting its effects through the peroxisome proliferator-activated receptor alpha (PPAR-α) .

未来方向

N-palmitoyl-L-phenylalanine has been studied as a model low molecular weight organogelator (LMWO) of rapeseed oil . It forms gels at a concentration of 1 wt% in rapeseed oil . These gels of edible oils, also called oleogels, are being developed as alternative products of solid fats to limit the uptake of saturated and trans-unsaturated fats and lower the associated risk of coronary disease . Future research may focus on further exploring the potential applications of N-palmitoyl-L-phenylalanine in this context.

属性

IUPAC Name |

(2S)-2-(hexadecanoylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)26-23(25(28)29)21-22-18-15-14-16-19-22/h14-16,18-19,23H,2-13,17,20-21H2,1H3,(H,26,27)(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHIJPSQSKWCJX-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958639 | |

| Record name | N-(1-Hydroxyhexadecylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-palmitoyl phenylalanine | |

CAS RN |

37571-96-3 | |

| Record name | L-Phenylalanine, N-(1-oxohexadecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyhexadecylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Oxabicyclo[5.1.0]octane](/img/structure/B1581881.png)